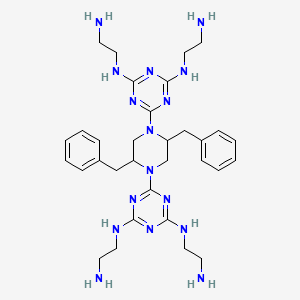

Antimicrobial agent-5

Description

Properties

Molecular Formula |

C32H48N16 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

2-N,4-N-bis(2-aminoethyl)-6-[2,5-dibenzyl-4-[4,6-bis(2-aminoethylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C32H48N16/c33-11-15-37-27-41-28(38-16-12-34)44-31(43-27)47-22-26(20-24-9-5-2-6-10-24)48(21-25(47)19-23-7-3-1-4-8-23)32-45-29(39-17-13-35)42-30(46-32)40-18-14-36/h1-10,25-26H,11-22,33-36H2,(H2,37,38,41,43,44)(H2,39,40,42,45,46) |

InChI Key |

NMSJXMQFZAPNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC(N1C2=NC(=NC(=N2)NCCN)NCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN)NCCN)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Daptomycin Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a potent cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, distinguishes it from many other antibiotic classes and makes it a critical tool in the infectious disease arsenal. This technical guide provides an in-depth exploration of the molecular interactions and physiological consequences of daptomycin exposure in Gram-positive bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Daptomycin's Multifaceted Mechanism of Action

The bactericidal activity of daptomycin is a multi-step process that culminates in the disruption of the bacterial cell membrane's integrity and subsequent cell death.[3] This process is critically dependent on the presence of calcium ions and the specific lipid composition of the Gram-positive bacterial membrane.[1]

Calcium-Dependent Binding to the Bacterial Membrane

In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[1] This interaction is not random; daptomycin specifically targets anionic phospholipids, with a particular affinity for phosphatidylglycerol (PG), which is abundant in the membranes of Gram-positive bacteria. The decanoic acid lipid tail of the daptomycin molecule then inserts into the lipid bilayer, anchoring the antibiotic to the cell surface.[3][4]

Oligomerization and Membrane Disruption

Following membrane insertion, daptomycin molecules oligomerize, forming micellar or pore-like structures.[1][3] This oligomerization is a crucial step that disrupts the local membrane architecture, leading to the formation of ion-conducting channels.[3]

Membrane Depolarization and Ion Leakage

The formation of these channels allows for the uncontrolled efflux of intracellular ions, most notably potassium (K+).[3][5] This rapid loss of positive ions leads to a dissipation of the bacterial membrane potential, a critical event in daptomycin's bactericidal cascade.[3][6] The depolarization of the membrane disrupts essential cellular processes that are dependent on the electrochemical gradient.[3]

Inhibition of Macromolecular Synthesis and Cell Death

The collapse of the membrane potential has downstream consequences, including the inhibition of DNA, RNA, and protein synthesis.[3][7] Furthermore, recent studies suggest that daptomycin's interaction with the membrane also interferes with cell wall biosynthesis by disrupting the localization and function of key enzymes involved in peptidoglycan synthesis.[8][9] The combined effects of membrane depolarization and the cessation of essential biosynthetic pathways lead to rapid bacterial cell death.[3]

Quantitative Data on Daptomycin Activity

The in vitro activity of daptomycin is quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and time-kill assays.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Daptomycin demonstrates potent activity against a wide range of Gram-positive pathogens.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 12,443 | 0.5 | 0.5 | ≤0.12 - 4 |

| Methicillin-resistant S. aureus (MRSA) | - | 0.25 | 0.5 | 0.03 - 0.5 |

| Enterococcus faecalis | - | 0.5 | 1.0 | 0.25 - 4 |

| Enterococcus faecium (vancomycin-resistant) | - | 2.0 | 4.0 | 0.25 - 8 |

| Viridans group streptococci | - | 0.25 | 0.5 | ≤0.125 - 2 |

| Penicillin-resistant Streptococcus pneumoniae | - | ≤0.125 | ≤0.125 | ≤0.125 - 0.5 |

Data compiled from multiple surveillance studies.[10][11]

Time-Kill Assay Data

Time-kill assays demonstrate the rate at which an antibiotic kills a bacterial population over time. Daptomycin exhibits rapid, concentration-dependent bactericidal activity.

| Organism | Daptomycin Conc. (µg/mL) | Time (hours) | Log10 CFU/mL Reduction |

| Staphylococcus aureus | 5 | 0.5 | >3 |

| Enterococcus faecalis | 120 | 4 | 2 to 4 |

| Enterococcus faecalis | 120 | 24 | 3 to 6 |

| Vancomycin-resistant Enterococcus faecium | 6-10 mg/kg/day (simulated) | 432 (18 days) | >2 |

Data extracted from various in vitro and in vivo simulation studies.[2][3][12]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Daptomycin Stock Solution: Prepare a stock solution of daptomycin in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the daptomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Each well should contain 50 µL of the diluted antibiotic.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

Time-Kill Assay

This protocol provides a framework for assessing the bactericidal activity of daptomycin over time.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Exposure to Daptomycin: Add daptomycin to the bacterial suspension at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate 100 µL of the appropriate dilutions onto non-selective agar plates.

-

Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each daptomycin concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Membrane Potential Measurement

This protocol uses a fluorescent dye to measure changes in bacterial membrane potential.

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS or a buffer with a specific K+ concentration). Resuspend the cells in the same buffer to a standardized optical density.

-

Fluorescent Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC3(5) or the components of the BacLight™ Bacterial Membrane Potential Kit, to the cell suspension.[13][14] Incubate in the dark to allow the dye to equilibrate across the bacterial membrane.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.

-

Daptomycin Addition: Add daptomycin to the cell suspension at the desired concentration.

-

Monitoring Fluorescence Changes: Immediately begin monitoring the fluorescence of the cell suspension over time. Depolarization of the membrane will cause a change in the fluorescence signal (e.g., an increase in fluorescence for DiSC3(5) as it is released from the hyperpolarized membrane and dequenches in the aqueous environment).

-

Positive Control: As a positive control for complete membrane depolarization, add a proton ionophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP).

Conclusion

Daptomycin's mechanism of action is a sophisticated and targeted assault on the integrity of the Gram-positive bacterial cell membrane. Its calcium-dependent binding, oligomerization, and subsequent induction of membrane depolarization provide a rapid and potent bactericidal effect. Understanding the intricacies of this mechanism, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued effective use of this important antimicrobial agent and for the development of novel therapeutics that can overcome emerging resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Activity of Daptomycin against Enterococcus faecalis under Various Conditions of Growth-Phases, Inoculum and pH | PLOS One [journals.plos.org]

- 3. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant <i>Enterococcus</i> <i>faecium</i> and <i>faecalis</i> - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigation of the early killing of Staphylococcus aureus by daptomycin by using an in vitro pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Time-kill curves of daptomycin and Monte Carlo simulation for the treatment of bacteraemia caused by Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. microbiologyresearch.org [microbiologyresearch.org]

Unveiling Antimicrobial Agent-5: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the discovery of novel therapeutic agents is paramount. This whitepaper delves into the technical details of a promising new molecule, designated Antimicrobial Agent-5, also known as Antibiofilm agent-5 (compound 6c). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the agent's discovery, mechanism of action, and key experimental data.

Executive Summary

This compound has emerged as a potent, multi-target antibacterial and antibiofilm agent.[1][2] Its unique mechanism, which involves the induction of metabolic dysfunction and oxidative stress in bacteria, sets it apart from many existing antibiotics. This guide provides an in-depth analysis of its discovery, biological activity, and the experimental protocols used for its characterization. All quantitative data has been consolidated into clear, comparative tables, and its mechanism of action is visually represented through a detailed signaling pathway diagram.

Discovery and Origin

The precise origin and discovery of this compound (compound 6c) are part of a broader research initiative focused on identifying novel compounds with efficacy against drug-resistant pathogens. While the specific initial screening process is proprietary, its identification stemmed from a targeted synthetic chemistry approach aimed at developing molecules capable of disrupting bacterial biofilm formation.

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy and safety profile.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Acinetobacter baumannii | 0.0066 mmol/L[1] |

| Escherichia coli | 0.0066 mmol/L[1] |

Table 2: Cytotoxicity and Hemolytic Activity

| Cell Line / Assay | Result |

| Normal human liver cells (LO2) | Low cytotoxicity[1] |

| Human lung epithelial cells (BEAS-2B) | Low cytotoxicity[1] |

| Hemolytic activity on human red blood cells | Negligible[1] |

Mechanism of Action

This compound exhibits a multi-pronged attack on bacterial cells. It induces metabolic dysfunction by inactivating the crucial enzyme lactate dehydrogenase (LDH).[1][2] This inactivation leads to an accumulation of reactive oxygen species (ROS), which in turn depletes reduced glutathione and causes significant oxidative damage to the bacteria, ultimately leading to cell death.[1][2] Furthermore, it has been shown to intercalate with bacterial DNA, forming a supramolecular complex that contributes to its antimicrobial effect.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibiotic efficacy.

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Lactate Dehydrogenase (LDH) Activity Assay

This assay is used to determine the effect of this compound on the activity of bacterial LDH.

Protocol:

-

Preparation of Bacterial Lysate: A culture of the target bacteria is grown to mid-log phase, harvested by centrifugation, and lysed to release intracellular contents, including LDH.

-

Assay Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 7.4), lactate (substrate), and NAD+ (cofactor).

-

Treatment: The bacterial lysate is pre-incubated with varying concentrations of this compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the treated or untreated bacterial lysate to the reaction mixture.

-

Measurement: The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate of NADH production in the presence of this compound indicates LDH inhibition.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the generation of ROS within bacterial cells upon treatment with this compound.

Protocol:

-

Cell Preparation: A bacterial culture is grown and harvested. The cells are washed and resuspended in a suitable buffer.

-

Probe Loading: The bacterial suspension is incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent until oxidized by ROS.

-

Treatment: The probe-loaded cells are then treated with different concentrations of this compound.

-

Incubation: The treated cells are incubated for a specific period to allow for ROS generation.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new antibacterial therapies. Its novel mechanism of action, potent efficacy against clinically relevant pathogens, and favorable preliminary safety profile make it a strong candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of its interaction with bacterial DNA. The detailed technical information provided in this whitepaper is intended to facilitate and accelerate these critical next steps in the development of this promising new antimicrobial agent.

References

The Trojan Horse Antibiotic: A Technical Guide to the Spectrum of Activity of Cefiderocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity and mechanism of action of Cefiderocol, a novel siderophore cephalosporin antibiotic. Cefiderocol represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria, employing a unique "Trojan horse" strategy to overcome common resistance mechanisms. This document outlines its in vitro activity, the detailed experimental protocols for its evaluation, and the cellular pathways it disrupts.

Executive Summary

Cefiderocol is a cephalosporin antibiotic that is structurally similar to cefepime and ceftazidime but possesses a key distinction: a chlorocatechol group attached to its C-3 side chain.[1][2][3] This modification allows it to act as a siderophore, a molecule that binds to ferric iron.[1][4] Bacteria, in their need for iron, actively transport this cefiderocol-iron complex across their outer membrane through specific iron transporter channels.[4][5] This active transport mechanism allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, effectively acting as a "Trojan horse" to deliver the cephalosporin core to its target in the periplasmic space.[5] Once inside, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[1][2][4] Cefiderocol has demonstrated potent in vitro activity against a broad range of aerobic Gram-negative pathogens, including carbapenem-resistant strains of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[5][6][7]

Spectrum of Activity: Quantitative Analysis

The in vitro activity of Cefiderocol has been extensively evaluated in large-scale surveillance studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Cefiderocol and comparator agents against a range of clinically significant Gram-negative bacilli. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Cefiderocol and Comparators against Enterobacterales

| Organism/Group | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| All Enterobacterales | Cefiderocol | 0.06 | 0.5 | 99.8% |

| Meropenem | ≤0.03 | 0.06 | >94% | |

| Ceftazidime-avibactam | 0.12 | 0.5 | >94% | |

| Carbapenem-Resistant Enterobacterales (CRE) | Cefiderocol | 0.5 | 4 | 98.2% |

| Meropenem | 16 | >32 | - | |

| Ceftazidime-avibactam | 0.5 | 4 | 81.7% |

Data compiled from the SENTRY Antimicrobial Surveillance Program, 2020.[8] Susceptibility is based on CLSI breakpoints.

Table 2: In Vitro Activity of Cefiderocol and Comparators against Non-Fermenting Gram-Negative Bacilli

| Organism | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Pseudomonas aeruginosa | Cefiderocol | 0.12 | 0.5 | 99.6% |

| Meropenem | 0.25 | 4 | 78.1% | |

| Ceftolozane-tazobactam | 0.25 | 1 | >96% | |

| Acinetobacter baumannii complex | Cefiderocol | 0.25 | 1 | 97.7% |

| Meropenem | 2 | >32 | - | |

| Colistin | 0.5 | 1 | - | |

| Stenotrophomonas maltophilia | Cefiderocol | 0.06 | 0.12 | - |

| Minocycline | 1 | 2 | - | |

| Trimethoprim-sulfamethoxazole | ≤0.25 | 0.5 | - |

Data compiled from various surveillance studies.[6][7][8] Susceptibility is based on CLSI breakpoints where available.

Mechanism of Action: A Novel "Trojan Horse" Strategy

Cefiderocol's efficacy against multidrug-resistant Gram-negative bacteria stems from its unique mechanism of entry into the bacterial cell, which is coupled with the established action of cephalosporins.

Signaling Pathway of Cefiderocol Action

The following diagram illustrates the key steps in Cefiderocol's mechanism of action, from its entry into the bacterial cell to the inhibition of cell wall synthesis.

Experimental Protocols

Accurate determination of Cefiderocol's in vitro activity requires specific modifications to standard susceptibility testing protocols due to its iron-dependent uptake mechanism.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a synthesized methodology based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of Cefiderocol.

4.1.1 Materials

-

Cefiderocol analytical standard

-

96-well U-bottom microtiter plates

-

Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)[7]

-

Bacterial isolates for testing

-

0.5 McFarland standard

-

Sterile saline or water

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

4.1.2 Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

Standard cation-adjusted Mueller-Hinton broth must be depleted of iron to ensure accurate Cefiderocol MIC values, as excess iron in the medium can interfere with the drug's uptake by the bacteria.[7] A detailed method for preparing ID-CAMHB has been described by the CLSI.[7]

4.1.3 Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or water.

-

Vortex the suspension for 15-20 seconds.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.4 Plate Inoculation and Incubation

-

Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in the microtiter plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4.1.5 Interpretation of Results

The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the MIC of Cefiderocol using the broth microdilution method.

Conclusion

Cefiderocol presents a significant addition to the antimicrobial armamentarium, particularly for infections caused by multidrug-resistant Gram-negative pathogens. Its novel mechanism of action, which leverages the bacteria's own iron uptake systems, allows it to overcome many of the resistance mechanisms that render other beta-lactam antibiotics ineffective. The quantitative data from extensive surveillance studies confirm its potent in vitro activity against a wide spectrum of clinically important bacteria. Accurate in vitro susceptibility testing is crucial for its effective clinical use and requires adherence to specialized protocols, most notably the use of iron-depleted media. As with any antimicrobial agent, continued surveillance and research are necessary to monitor for the development of resistance and to optimize its clinical application.

References

- 1. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 6. Antibacterial spectrum of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

Antimicrobial Agent-5: A Preliminary Toxicity Profile

An In-depth Technical Guide for Drug Development Professionals

Abstract

This document provides a comprehensive preliminary toxicity profile for the novel investigational drug, Antimicrobial Agent-5 (AA-5). As part of the early-stage, preclinical safety assessment, a battery of in vitro and in vivo toxicology studies were conducted to identify potential liabilities and establish an initial safety margin. Key assessments included acute oral toxicity, genotoxicity, in vitro cytotoxicity, and hepatotoxicity. The data herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions for the continued development of AA-5. This guide details the experimental protocols, summarizes quantitative findings in structured tables, and visualizes key processes and pathways to facilitate a thorough understanding of the agent's preliminary safety characteristics.

Introduction

This compound (AA-5) is a novel synthetic molecule demonstrating potent, broad-spectrum activity against multidrug-resistant (MDR) bacterial strains in preclinical models.[1] The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[2] However, ensuring the safety of these new chemical entities is paramount.[3] Many promising antimicrobial compounds fail during development due to unforeseen toxicities.[4] Therefore, a rigorous and early assessment of a compound's toxicity profile is critical. This whitepaper outlines the findings from foundational toxicity studies designed to evaluate the safety of AA-5, adhering to internationally recognized guidelines.

Preclinical Toxicity Summary

The preliminary toxicity assessment of AA-5 involved a series of studies to evaluate its potential adverse effects. The key findings are summarized below, with detailed results and methodologies provided in the subsequent sections.

-

Acute Oral Toxicity : AA-5 exhibited a low acute toxicity profile in a rodent model, placing it in Category 5 ("unclassified") according to the Globally Harmonized System (GHS).

-

Genotoxicity : The bacterial reverse mutation (Ames) test indicated that AA-5 is non-mutagenic, both with and without metabolic activation.

-

In Vitro Cytotoxicity : The agent demonstrated moderate cytotoxicity against human cell lines, with IC50 values in the micromolar range.

-

In Vitro Hepatotoxicity : AA-5 induced signs of toxicity in human hepatocytes at higher concentrations, suggesting a potential for drug-induced liver injury (DILI) that warrants further investigation.[5]

Acute Oral Toxicity (OECD 423)

An acute oral toxicity study was performed to determine the potential adverse health effects of a single, high-dose exposure to AA-5. The study was conducted following the Acute Toxic Class Method as described in the OECD Guideline for Testing of Chemicals, TG 423.[6][7] This method allows for the classification of a substance's toxicity with the use of a minimal number of animals.[8]

Experimental Protocol

-

Test System : Female Wistar rats (8-12 weeks old), nulliparous and non-pregnant. Animals were acclimated for at least 5 days before dosing.

-

Dose Administration : A starting dose of 2000 mg/kg body weight was administered to a group of three rats. AA-5 was prepared in a vehicle of 0.5% carboxymethylcellulose and administered via oral gavage.[8] The volume administered did not exceed 2 mL/100g of body weight.[8]

-

Observations : Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, and behavior), and body weight changes. Observations were made continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[9]

-

Pathology : At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.

-

Data Analysis : The substance is classified based on the number of animal mortalities at a given dose level according to the GHS.

Results

The results of the acute oral toxicity study are summarized in the table below. No mortality or significant clinical signs of toxicity were observed at the limit dose of 2000 mg/kg.

| Dose Level (mg/kg) | Number of Animals | Mortality | GHS Classification | Estimated LD50 (mg/kg) |

| 2000 | 3 | 0/3 | Category 5 (or Unclassified) | > 2000 |

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to assess the mutagenic potential of AA-5 by measuring its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[10] The assay was performed in accordance with OECD Guideline 471, using multiple strains of Salmonella typhimurium and Escherichia coli to detect various types of point mutations.[11][12]

Experimental Protocol

-

Tester Strains : The following bacterial strains were used: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[13] These strains detect frameshift and base-pair substitution mutations.[14]

-

Metabolic Activation : The assay was performed both in the presence and absence of a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.[11]

-

Exposure : AA-5 was tested at five different concentrations (0.5, 1.5, 5, 15, and 50 µ g/plate ). The test substance, bacteria, and (if required) S9 mix were combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation : Plates were incubated at 37°C for 48-72 hours.

-

Data Collection : The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate was counted.[11] A positive result is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

-

Controls : A vehicle control (DMSO) and known strain-specific positive controls were run concurrently.[11]

Results

AA-5 did not induce a significant, dose-dependent increase in the number of revertant colonies in any of the tested bacterial strains, either with or without metabolic activation. The mean number of revertant colonies remained within the range of the negative control.

| Strain | Metabolic Activation (S9) | AA-5 Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Mutagenicity Assessment |

| TA98 | -S9 | 0 (Control) | 25 ± 4 | - | Non-Mutagenic |

| 50 | 28 ± 5 | 1.1 | |||

| +S9 | 0 (Control) | 41 ± 6 | - | ||

| 50 | 45 ± 7 | 1.1 | |||

| TA100 | -S9 | 0 (Control) | 135 ± 12 | - | Non-Mutagenic |

| 50 | 141 ± 15 | 1.0 | |||

| +S9 | 0 (Control) | 150 ± 14 | - | ||

| 50 | 162 ± 11 | 1.1 | |||

| TA1535 | -S9 | 0 (Control) | 15 ± 3 | - | Non-Mutagenic |

| 50 | 17 ± 4 | 1.1 | |||

| +S9 | 0 (Control) | 22 ± 5 | - | ||

| 50 | 24 ± 3 | 1.1 |

Mandatory Visualization: Ames Test Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Cytotoxicity

The potential for AA-5 to cause direct cell death was evaluated using an in vitro cytotoxicity assay.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, which measures the metabolic activity of cells as an indicator of cell viability.[15]

Experimental Protocol

-

Cell Lines : Two human cell lines were used: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney).

-

Cell Seeding : Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Exposure : Cells were treated with AA-5 at various concentrations (ranging from 0.1 to 100 µM) for 24 hours.

-

MTT Assay : After the exposure period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). Following a 4-hour incubation, the resulting formazan crystals were dissolved in DMSO.

-

Data Analysis : The absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Results

AA-5 demonstrated dose-dependent cytotoxicity in both cell lines tested. The IC50 values indicate a moderate level of toxicity at the cellular level.

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | 45.2 |

| HEK293 | 24 | 68.7 |

In Vitro Hepatotoxicity

Given that the liver is a primary site of drug metabolism and potential toxicity, the hepatotoxic potential of AA-5 was specifically investigated.[16] Drug-induced liver injury (DILI) is a major cause of drug attrition.[17] This assay used primary human hepatocytes to provide a more physiologically relevant model.

Experimental Protocol

-

Test System : Cryopreserved primary human hepatocytes were thawed and plated in collagen-coated 96-well plates.

-

Compound Exposure : After 24 hours, cells were treated with AA-5 at various concentrations (1, 10, 50, 100 µM) for 24 hours.

-

Endpoint Measurement :

-

Cell Viability : Assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Cytotoxicity : Measured by the release of lactate dehydrogenase (LDH) into the cell culture medium, indicating loss of membrane integrity.

-

Oxidative Stress : Intracellular reactive oxygen species (ROS) were quantified using the DCFH-DA assay.

-

-

Data Analysis : All endpoints were measured and compared to vehicle-treated control cells.

Results

AA-5 induced a concentration-dependent decrease in hepatocyte viability and an increase in LDH release and ROS production, particularly at concentrations of 50 µM and above. These results suggest a potential mechanism of hepatotoxicity involving oxidative stress.[18]

| AA-5 Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | ROS Production (Fold Change vs. Control) |

| 0 (Control) | 100 ± 5.1 | 5.2 ± 1.1 | 1.0 ± 0.2 |

| 1 | 98.2 ± 4.5 | 6.1 ± 1.5 | 1.1 ± 0.3 |

| 10 | 91.5 ± 6.2 | 10.4 ± 2.1 | 1.5 ± 0.4 |

| 50 | 65.3 ± 7.8 | 38.9 ± 5.5 | 3.2 ± 0.6 |

| 100 | 32.1 ± 8.1 | 75.6 ± 6.9 | 5.8 ± 0.9 |

Mandatory Visualization: Potential AA-5 Toxicity Pathway

Caption: Potential mechanism of AA-5-induced hepatotoxicity.

Discussion and Future Directions

The preliminary toxicity profile of this compound (AA-5) suggests a generally favorable safety margin for continued early-phase development. The agent demonstrates low acute oral toxicity and is non-mutagenic in the Ames test.

The primary findings of concern are the moderate in vitro cytotoxicity and the signals of hepatotoxicity at higher concentrations. The data suggest that AA-5 may induce liver injury through a mechanism involving metabolic activation and subsequent oxidative stress, a common pathway for drug-induced toxicity.[19][20] The activation of the JNK signaling pathway is a critical event in mediating hepatocyte death following drug-induced stress.[19]

These findings are crucial for guiding the next steps in the development of AA-5. Future studies should focus on:

-

Further elucidating the mechanisms of hepatotoxicity, including the specific metabolic pathways involved.

-

Conducting repeat-dose toxicity studies in animal models to understand the potential for cumulative toxicity.

-

Evaluating the therapeutic index by comparing toxic concentrations with efficacious concentrations in infection models.

By understanding these potential liabilities early, strategies can be developed to mitigate risk and guide the safe progression of AA-5 toward clinical evaluation.

References

- 1. Advances in the preclinical characterization of the antimicrobial peptide AS-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 4. Too much of a good thing: defining antimicrobial therapeutic targets to minimize toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. enamine.net [enamine.net]

- 12. The bacterial reverse mutation test | RE-Place [re-place.be]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 17. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. evotec.com [evotec.com]

- 19. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of Antimicrobial Agent-5 (AM-5)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Agent-5 (AM-5) is a novel synthetic molecule demonstrating significant broad-spectrum antimicrobial activity. Early-phase development requires a thorough understanding of its physicochemical properties to enable formulation, manufacturing, and clinical evaluation. This document provides a comprehensive overview of the solubility and stability characteristics of AM-5, based on a series of foundational studies. The data herein is intended to guide formulation strategies and define appropriate storage and handling conditions.

Solubility Profile of AM-5

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A series of experiments were conducted to determine the solubility of AM-5 in various media relevant to pharmaceutical formulation.

Kinetic Solubility in Aqueous and Organic Solvents

Kinetic solubility was assessed to provide an early understanding of AM-5's dissolution characteristics in various solvent systems.

| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Method |

| Deionized Water | 25 | 15.8 ± 1.2 | Nephelometry |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 25.4 ± 2.1 | Nephelometry |

| 0.1 N HCl, pH 1.2 | 25 | 185.2 ± 9.8 | Nephelometry |

| 5% DMSO / 95% PBS | 25 | > 2000 | Nephelometry |

| 100% Ethanol | 25 | 1570.5 ± 45.1 | Nephelometry |

| 100% Propylene Glycol | 25 | 850.3 ± 33.7 | Nephelometry |

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility was determined to establish the equilibrium solubility of AM-5 at different pH values, simulating physiological conditions.

| Aqueous Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| 0.1 M HCl / NaCl | 1.2 | 37 | 210.6 ± 11.5 |

| 0.1 M Acetate Buffer | 4.5 | 37 | 95.3 ± 7.4 |

| 0.1 M Phosphate Buffer | 6.8 | 37 | 30.1 ± 3.3 |

| 0.1 M Phosphate Buffer | 7.4 | 37 | 28.5 ± 2.9 |

Stability Profile of AM-5

Stability testing is essential for identifying degradation pathways and establishing a shelf-life for the drug substance.[1][2] Forced degradation studies were performed under various stress conditions as recommended by ICH guidelines to understand the intrinsic stability of the AM-5 molecule.[1][3]

Forced Degradation Studies

Forced degradation, or stress testing, helps to identify likely degradation products and demonstrates the specificity of stability-indicating analytical methods.[1] The goal was to achieve 5-20% degradation of the active ingredient.[3][4]

| Stress Condition | Parameters | Exposure Time | Assay (%) of Initial | Major Degradants Observed |

| Acid Hydrolysis | 0.1 N HCl | 48 hours | 85.2% | D-1, D-2 |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 79.8% | D-3 |

| Oxidation | 3% H₂O₂ | 48 hours | 91.5% | D-4 |

| Thermal | 80°C Dry Heat | 72 hours | 94.1% | D-1 |

| Photolytic | ICH Option 2 (1.2 million lux hours, 200 W h/m²) | 24 hours | 98.5% | None Detected |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution: A 10 mM stock solution of AM-5 was prepared in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: The DMSO stock solution was added to each solvent system (e.g., PBS, Ethanol) to a final concentration of 200 µM in a 96-well plate.

-

Incubation: The plate was shaken for 2 hours at room temperature to allow for dissolution.

-

Measurement: The turbidity of each well, indicating precipitation, was measured using a nephelometer.

-

Data Analysis: The kinetic solubility was determined by comparing the turbidity of the sample wells to a set of standards with known concentrations.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: An excess amount of solid AM-5 was added to vials containing the specified aqueous buffers.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 37°C for 48 hours to ensure equilibrium was reached.

-

Sample Processing: After 48 hours, the suspensions were filtered through a 0.22 µm PVDF filter to remove undissolved solids.

-

Quantification: The concentration of dissolved AM-5 in the filtrate was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.

-

Replicates: The experiment was conducted in triplicate for each condition.

Protocol: Forced Degradation Study

-

Sample Preparation: A solution of AM-5 was prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Hydrolysis: The AM-5 solution was mixed with an equal volume of 0.2 N HCl or 0.2 N NaOH (to achieve a final normality of 0.1 N) and incubated at 60°C. Samples were taken at predefined time points and neutralized.

-

Oxidation: The AM-5 solution was mixed with 3% hydrogen peroxide and stored at room temperature, protected from light.

-

Thermal: Solid AM-5 powder was placed in a controlled-temperature oven at 80°C.

-

Photolytic: Solid AM-5 powder was spread in a thin layer in a chemically inert, transparent container and exposed to light conditions as specified by ICH Q1B guidelines.[5] A dark control sample was stored under the same conditions but shielded from light.

-

-

Analysis: All stressed samples were diluted to a target concentration and analyzed using a stability-indicating HPLC method to determine the remaining percentage of AM-5 and to profile any degradation products.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for AM-5, where it is proposed to inhibit a key signaling pathway essential for bacterial cell wall synthesis.

Caption: Hypothetical Inhibition of the MurB Enzyme by AM-5.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. database.ich.org [database.ich.org]

Technical Guide: The Impact of Antimicrobial Agent-5 on Microbial Cell Wall Integrity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Antimicrobial Agent-5, a novel compound under investigation for its potent antimicrobial properties. The primary focus of this guide is to detail the agent's mechanism of action, specifically its disruptive effect on the microbial cell wall. Included are detailed experimental protocols, quantitative data from key studies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound primarily exerts its bactericidal effects by targeting and inhibiting key enzymatic steps in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The agent is a non-competitive inhibitor of MurG, a glycosyltransferase responsible for the final polymerization step of the peptidoglycan chain. This inhibition leads to a weakened cell wall structure, rendering the bacterium susceptible to osmotic lysis and cell death.

Caption: Inhibition of the peptidoglycan synthesis pathway by this compound.

Quantitative Analysis of Antimicrobial Activity

The efficacy of this compound was evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standardized microdilution methods.

Table 1: MIC and MBC Values for this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 0.5 | 1 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 0.25 | 0.5 |

| Escherichia coli ATCC 25922 | Negative | 16 | 32 |

| Pseudomonas aeruginosa PAO1 | Negative | 32 | >64 |

Table 2: Time-Kill Assay Kinetics for S. aureus ATCC 29213

| Time (hours) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 |

| 2 | 5.2 | 4.5 | 3.1 |

| 4 | 4.1 | 3.0 | <2.0 |

| 8 | 3.5 | <2.0 | <2.0 |

| 24 | 3.2 | <2.0 | <2.0 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of this compound.

-

Preparation of Inoculum: A suspension of the test organism is prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.

Transmission Electron Microscopy (TEM) for Cell Wall Analysis

This protocol details the steps for visualizing the effect of this compound on bacterial cell wall morphology.

Caption: Workflow for preparing bacterial samples for Transmission Electron Microscopy.

Summary and Future Directions

This compound demonstrates significant bactericidal activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cell wall through the inhibition of peptidoglycan synthesis. The provided data and protocols serve as a foundational resource for further investigation into its therapeutic applications. Future studies should focus on elucidating resistance mechanisms, conducting in vivo efficacy trials, and exploring synergistic combinations with other antimicrobial agents.

"Antimicrobial agent-5" inhibition of nucleic acid synthesis

An In-depth Technical Guide on the Inhibition of Nucleic Acid Synthesis by Antimicrobial Agent-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

"this compound" is a novel, synthetic fluoroquinolone antibiotic engineered for potent and broad-spectrum activity through the targeted inhibition of bacterial nucleic acid synthesis. This document provides a comprehensive technical overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented is intended to guide further research and development of this promising antimicrobial compound.

Mechanism of Action: Targeting Bacterial DNA Replication

"this compound" exerts its bactericidal effect by inhibiting key enzymes essential for bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA supercoiling during replication and transcription.[3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.

The agent binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[2] This leads to an accumulation of double-stranded DNA breaks, which triggers the SOS response and ultimately results in cell death.[5] The selective toxicity of "this compound" arises from the significant structural differences between bacterial topoisomerases and their eukaryotic counterparts.[4]

Mechanism of Action of this compound

Quantitative Data Summary

The in vitro activity of "this compound" has been quantified through the determination of minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and by measuring its inhibitory effect on the target enzymes and macromolecular synthesis.

Table 1: In Vitro Inhibitory Activity (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 |

| Streptococcus pneumoniae | Gram-positive | 0.25 |

| Escherichia coli | Gram-negative | 1 |

| Pseudomonas aeruginosa | Gram-negative | 2 |

| Haemophilus influenzae | Gram-negative | 0.125 |

Table 2: Inhibition of DNA Gyrase and Topoisomerase IV

| Enzyme | Source | IC50 (µM) |

| DNA Gyrase | E. coli | 0.1 |

| Topoisomerase IV | S. aureus | 0.3 |

Table 3: Inhibition of Macromolecular Synthesis in E. coli

| Macromolecule | IC50 (µg/mL) |

| DNA Synthesis | 0.8 |

| RNA Synthesis | 15 |

| Protein Synthesis | >100 |

| Cell Wall Synthesis | >100 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of "this compound".

-

Preparation of this compound: A stock solution of "this compound" is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial strains are grown on appropriate agar plates. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for MIC Determination

Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of DNA gyrase and topoisomerase IV.

-

Reaction Mixture: The reaction is performed in a buffer containing the respective enzyme (DNA gyrase or topoisomerase IV), relaxed or supercoiled DNA substrate, ATP, and varying concentrations of "this compound".

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour to allow for the enzymatic reaction to occur.

-

Termination and Detection: The reaction is stopped, and the state of the DNA (supercoiled vs. relaxed) is determined. This can be achieved by gel electrophoresis with ethidium bromide staining or by using a fluorescent DNA intercalating dye where the fluorescence intensity changes with the degree of supercoiling.

-

IC50 Calculation: The concentration of "this compound" that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Protocol 3: Macromolecular Synthesis Inhibition Assay

This protocol measures the effect of "this compound" on the synthesis of DNA, RNA, and protein using radiolabeled precursors.

-

Bacterial Culture: An exponential phase culture of bacteria (e.g., E. coli) is used.

-

Addition of Inhibitor and Precursors: The culture is divided into aliquots, and varying concentrations of "this compound" are added. Subsequently, radiolabeled precursors are added: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [³H]leucine for protein synthesis.

-

Incubation and Sampling: The cultures are incubated, and samples are taken at various time points.

-

Precipitation and Measurement: The macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.

-

IC50 Calculation: The concentration of "this compound" that causes a 50% reduction in the incorporation of the radiolabeled precursor is determined.

Conclusion

"this compound" demonstrates significant potential as a novel therapeutic agent. Its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV translates to excellent in vitro efficacy against a broad range of pathogenic bacteria. The data presented in this guide provide a solid foundation for further preclinical and clinical development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of infection.

References

Technical Whitepaper: The Disruption of Bacterial Protein Synthesis by Antimicrobial Agent-5

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of a novel antimicrobial compound, designated Antimicrobial Agent-5, and its targeted disruption of bacterial protein synthesis. We present a hypothetical mechanism of action supported by quantitative efficacy data and detailed experimental protocols. This whitepaper is intended to serve as a comprehensive guide for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound is a promising new synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of pathogenic bacteria. This document outlines the current understanding of its mechanism of action, which involves the specific inhibition of bacterial protein synthesis.

Proposed Mechanism of Action

This compound is hypothesized to function by binding to the 50S subunit of the bacterial ribosome. This binding event is thought to sterically hinder the peptidyl transferase center (PTC), thereby preventing the formation of peptide bonds between amino acids.[1][2] This action effectively halts the elongation phase of protein synthesis, leading to bacterial cell death.[1][2] The selectivity of this compound for the bacterial 70S ribosome over the eukaryotic 80S ribosome is a key attribute, suggesting a favorable therapeutic window.[3]

Quantitative Efficacy Data

The in vitro efficacy of this compound was evaluated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and data from an in vitro translation assay are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Escherichia coli (ATCC 25922) | Gram-Negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 8 |

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 1 |

| Bacillus cereus (ATCC 14579) | Gram-Positive | 0.5 |

Table 2: In Vitro Translation Inhibition by this compound

| Concentration of Agent-5 (µM) | Protein Synthesis Inhibition (%) |

| 0.1 | 15.2 |

| 0.5 | 45.8 |

| 1.0 | 78.3 |

| 5.0 | 95.1 |

| 10.0 | 98.9 |

Detailed Experimental Protocols

This protocol is based on the broth microdilution method.[4][5][6][7][8]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to obtain final concentrations ranging from 128 µg/mL to 0.125 µg/mL.[4]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[4]

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only). Incubate the plates at 37°C for 18-24 hours.[4][6]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

This protocol utilizes a rabbit reticulocyte lysate system to measure the direct impact of this compound on protein synthesis.[9][10]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and the desired concentrations of this compound.[10]

-

Pre-incubation: Pre-incubate the reaction mixtures for 30 minutes at 37°C to allow for the interaction of the agent with the translational machinery.[10]

-

Initiation of Translation: Add [35S]-methionine and a template mRNA (e.g., luciferase mRNA) to each well to initiate protein synthesis.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[10]

-

Protein Precipitation and Measurement: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).[10] Collect the precipitates on filter paper and quantify the incorporated [35S]-methionine using a scintillation counter.[10]

-

Data Analysis: Calculate the percentage of protein synthesis inhibition by comparing the radioactivity in the wells containing this compound to that in the control wells without the agent.

Experimental Workflow and Logical Relationships

To further elucidate the mechanism of action, a ribosome profiling (Ribo-seq) experiment is a logical next step.[11][12][13] This technique can provide a high-resolution snapshot of ribosome positions on mRNA transcripts, revealing the precise point at which translation is stalled by this compound.[12][13]

The logical relationship between target engagement and the resulting cellular effects can be visualized as a cascade of events.

Conclusion

This compound represents a promising candidate for further development as a novel antibiotic. Its potent inhibition of bacterial protein synthesis, coupled with its broad-spectrum activity, highlights its potential to address the growing challenge of antimicrobial resistance. The experimental protocols and workflows detailed in this document provide a framework for continued investigation into its precise molecular interactions and for optimizing its therapeutic potential.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 3. Antimicrobial Drugs: Inhibition of Protein Synthesis [ns1.almerja.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. protocols.io [protocols.io]

- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro protein translation assay. [bio-protocol.org]

- 11. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 12. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]

- 13. portlandpress.com [portlandpress.com]

Methodological & Application

How to prepare "Antimicrobial agent-5" stock solutions for experiments

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for "Antimicrobial agent-5" for use in various in vitro and in vivo experimental settings.

Product Information

This compound is a novel synthetic compound with broad-spectrum antimicrobial activity. To ensure accurate and reproducible experimental results, it is crucial to follow standardized procedures for preparing stock solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 452.78 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | >99.5% |

| Melting Point | 182-185 °C |

Solubility and Recommended Solvents

The solubility of this compound was determined in several common laboratory solvents. For biological experiments, it is recommended to use solvents that are compatible with the experimental system at the final working concentration.

Table 2: Solubility of this compound

| Solvent | Solubility (mg/mL) at 25°C | Recommended for Stock Solution |

| Dimethyl Sulfoxide (DMSO) | >100 | Yes |

| Ethanol (95%) | 50 | Yes, for specific applications |

| Methanol | 25 | Not recommended for cell-based assays |

| Water | <0.1 | No |

| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.1 | No |

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting concentration for many cell-based and biochemical assays.

Materials

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable serological pipettes and pipette tips

Protocol

-

Calculate the required mass of this compound.

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 452.78 g/mol = 4.53 mg

-

-

-

Weigh the this compound.

-

Tare a sterile vial on the analytical balance.

-

Carefully weigh 4.53 mg of this compound powder into the vial.

-

-

Add the solvent.

-

Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the powder.

-

-

Dissolve the compound.

-

Tightly cap the vial and vortex at room temperature until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

-

Aliquot and store.

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

-

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Shelf Life (10 mM in DMSO) | Notes |

| -80°C | 12 months | Recommended for long-term storage. Protect from light. |

| -20°C | 3 months | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |

| 4°C | 24 hours | Not recommended for storage. |

| Room Temperature (20-25°C) | Unstable | Avoid. |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing and using this compound in experiments, as well as a hypothetical signaling pathway that may be affected by its mechanism of action.

Caption: Workflow for preparing and using this compound.

Caption: Hypothetical mechanism of action for this compound.

Quality Control

To ensure the integrity of the stock solutions, it is recommended to perform the following quality control checks:

-

Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If observed, warm the solution to 37°C and vortex to redissolve.

-

Purity Check: For long-term studies, the purity of the stock solution can be re-assessed periodically using High-Performance Liquid Chromatography (HPLC).

-

Activity Assay: The biological activity of the stock solution should be confirmed in a relevant bioassay to ensure it has not degraded over time.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

-

DMSO is an aprotic solvent and can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO solutions.

Application Notes & Protocols: Advanced Delivery Systems for Antimicrobial Agent-5 (AA-5) in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antimicrobial Agent-5 (AA-5) is a novel synthetic molecule demonstrating potent, broad-spectrum activity against multidrug-resistant bacterial strains. However, its clinical translation is hampered by poor aqueous solubility and rapid systemic clearance, necessitating the use of advanced drug delivery systems to improve its pharmacokinetic profile and therapeutic efficacy. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of three distinct delivery platforms for AA-5: Lipid Nanoparticles (LNP-AA-5), Poly(lactic-co-glycolic acid) Nanoparticles (PLGA-AA-5), and a thermosensitive, injectable Hydrogel (HG-AA-5) for localized delivery.

Data Presentation: Comparative Analysis of AA-5 Delivery Systems

The following tables summarize the key physicochemical, pharmacokinetic, and efficacy data from preclinical murine models, enabling a direct comparison of the different AA-5 formulations.

Table 1: Physicochemical Properties of AA-5 Delivery Systems

| Parameter | LNP-AA-5 | PLGA-AA-5 | HG-AA-5 |

|---|---|---|---|

| Particle Size (nm) | 110 ± 15 | 250 ± 30 | N/A (Bulk Gel) |

| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.22 ± 0.07 | N/A |

| Zeta Potential (mV) | -25 ± 5 | -35 ± 6 | N/A |

| Drug Loading (%) | 8.5 ± 1.2 | 12.0 ± 2.5 | 5.0 ± 0.8 |

| Encapsulation Efficiency (%) | >95 | >85 | >99 |

Table 2: In Vivo Pharmacokinetic Parameters of AA-5 Formulations in a Murine Model (IV Administration)

| Parameter | Free AA-5 | LNP-AA-5 | PLGA-AA-5 |

|---|---|---|---|

| Dose (mg/kg) | 5 | 5 | 5 |

| Cmax (µg/mL) | 1.2 ± 0.3 | 10.5 ± 2.1 | 8.2 ± 1.9 |

| T½ (hours) | 0.8 ± 0.2 | 12.5 ± 2.5 | 18.0 ± 3.1 |

| AUC₀-t (µg·h/mL) | 1.5 ± 0.4 | 95.8 ± 10.3 | 125.4 ± 15.6 |

| Clearance (mL/h/kg) | 3300 | 52.2 | 39.8 |

Table 3: In Vivo Efficacy in a Murine Thigh Infection Model (MRSA)

| Treatment Group (Dose) | Route | Bacterial Burden (Log₁₀ CFU/gram tissue) at 24h |

|---|---|---|

| Untreated Control | N/A | 8.5 ± 0.6 |

| Vehicle (Saline) | IV | 8.4 ± 0.5 |

| Free AA-5 (5 mg/kg) | IV | 6.8 ± 0.7 |

| LNP-AA-5 (5 mg/kg) | IV | 4.2 ± 0.4 |

| PLGA-AA-5 (5 mg/kg) | IV | 3.9 ± 0.5 |

| HG-AA-5 (1 mg/site) | Local Injection | 3.1 ± 0.3 |

Diagrams: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for AA-5 and the general workflow for preclinical evaluation of its delivery systems.

Caption: Figure 1: Proposed inhibitory action of AA-5 on the MurA enzyme, a key step in bacterial peptidoglycan synthesis.

Caption: Figure 2: A streamlined workflow for the preclinical assessment of novel AA-5 delivery systems.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation and Characterization of LNP-AA-5

Objective: To formulate AA-5 into lipid nanoparticles (LNPs) and characterize their physicochemical properties.

Materials:

-

AA-5

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

-

Ethanol, anhydrous

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dynamic Light Scattering (DLS) instrument

-

HPLC system

Methodology:

-

Lipid Stock Preparation: a. Prepare a 50 mM stock solution of DSPC, Cholesterol, and DSPE-PEG2000 in anhydrous ethanol. b. Mix the lipid stocks in a molar ratio of 50:38.5:1.5 (DSPC:Cholesterol:DSPE-PEG2000).

-

Drug Phase Preparation: a. Dissolve AA-5 in anhydrous ethanol to a final concentration of 10 mg/mL.

-

Microfluidic Mixing: a. Set the flow rate ratio on the microfluidic device to 3:1 (Aqueous:Ethanolic). The aqueous phase is nuclease-free water. b. Combine the lipid mixture and the AA-5 ethanolic solution to form the final ethanolic phase. c. Pump the ethanolic phase and the aqueous phase simultaneously through the microfluidic device. The rapid mixing will induce nanoparticle self-assembly.

-

Purification: a. Dialyze the resulting nanoparticle suspension against sterile PBS (pH 7.4) for 24 hours using a 10 kDa MWCO dialysis membrane to remove residual ethanol and unencapsulated drug.

-

Characterization: a. Size & PDI: Measure the hydrodynamic diameter and polydispersity index using DLS. b. Zeta Potential: Determine the surface charge using laser Doppler velocimetry. c. Encapsulation Efficiency (EE%): i. Lyse a known amount of LNP-AA-5 suspension with a suitable solvent (e.g., methanol). ii. Quantify the total amount of AA-5 using a validated HPLC method (Total Drug). iii. Separately, centrifuge the LNP suspension and quantify the AA-5 in the supernatant (Free Drug). iv. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.

Protocol 2: Murine Thigh Infection Model for Efficacy Assessment

Objective: To evaluate the in vivo efficacy of AA-5 formulations in reducing bacterial burden in a localized infection model.

Materials:

-

6-8 week old female BALB/c mice

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

Cyclophosphamide (for inducing neutropenia)

-

AA-5 formulations (Free AA-5, LNP-AA-5, PLGA-AA-5, HG-AA-5)

-

Sterile PBS and saline

-

Tissue homogenizer

Methodology:

-

Induce Neutropenia: a. Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice more susceptible to infection.

-

Prepare Bacterial Inoculum: a. Culture MRSA overnight in TSB. b. Dilute the culture in sterile saline to achieve a final concentration of 2 x 10⁷ CFU/mL.

-

Induce Infection (Day 0): a. Anesthetize the mice. b. Inject 50 µL of the bacterial inoculum (1 x 10⁶ CFU) directly into the right thigh muscle.

-

Administer Treatment (2 hours post-infection): a. Divide mice into treatment groups (n=6 per group). b. Systemic: Administer Free AA-5, LNP-AA-5, or PLGA-AA-5 intravenously (IV) via the tail vein at a dose of 5 mg/kg. c. Localized: Administer HG-AA-5 via direct injection into the infected thigh muscle at a dose of 1 mg per site. d. Include vehicle control (saline IV) and untreated groups.

-

Assess Bacterial Burden (24 hours post-treatment): a. Euthanize mice. b. Aseptically excise the entire right thigh muscle. c. Weigh the tissue and homogenize it in 1 mL of sterile PBS. d. Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA) plates. e. Incubate plates at 37°C for 18-24 hours. f. Count the colonies and calculate the bacterial burden as Log₁₀ CFU per gram of tissue.

Protocol 3: Pharmacokinetic (PK) Study in a Murine Model

Objective: To determine and compare the key pharmacokinetic parameters of Free AA-5 and its nanoformulations.

Materials:

-

6-8 week old male Sprague-Dawley rats or C57BL/6 mice

-

AA-5 formulations (Free AA-5, LNP-AA-5, PLGA-AA-5)

-

Heparinized capillary tubes

-

EDTA-coated microcentrifuge tubes

-

LC-MS/MS system

Methodology:

-

Animal Preparation: a. Acclimatize animals for at least 7 days. b. Fast animals overnight before dosing but allow free access to water.

-

Drug Administration: a. Administer a single bolus dose (e.g., 5 mg/kg) of the designated AA-5 formulation via tail vein injection.

-

Blood Sampling: a. Collect blood samples (~50-100 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-injection). b. Collect samples into EDTA-coated tubes.

-